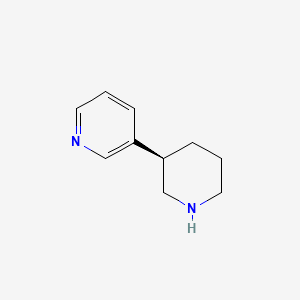

(R)-3-(Piperidin-3-yl)pyridine

Description

Contextualization of Piperidine (B6355638) and Pyridine (B92270) Heterocycles as Core Medicinal Scaffolds

Piperidine and pyridine nuclei are fundamental heterocyclic systems that serve as essential building blocks in a multitude of applications, including agriculture and the pharmaceutical industry. eurekaselect.combohrium.combenthamdirect.comresearchgate.net Their derivatives are integral to a wide array of bioactive compounds, demonstrating activities such as antibacterial, antifungal, anticancer, and antihypertensive properties. bohrium.combenthamdirect.comresearchgate.net

The prevalence of these two scaffolds in approved drugs underscores their importance. An analysis of drugs approved by the US Food and Drug Administration (FDA) revealed that the pyridine ring is present in the highest frequency among azaheterocycles, followed closely by piperidine. nih.gov This widespread use can be attributed to their versatile chemical properties and their ability to engage in meaningful interactions with biological targets. nih.gov

Pyridine , a six-membered aromatic heterocycle, is structurally similar to benzene (B151609) but with one methine group replaced by a nitrogen atom. nih.gov This nitrogen atom imparts basicity and polarity, and its non-bonding electron pair can participate in crucial hydrogen bonding with biological receptors, thereby enhancing the pharmacokinetic properties of drug candidates. nih.gov

Piperidine , a saturated six-membered heterocycle, is a structural motif found in numerous natural alkaloids, such as lobeline (B1674988) and anabasine. ijnrd.org Its flexible, three-dimensional structure allows it to fit into the binding pockets of various enzymes and receptors, making it a valuable component in drug design. ijnrd.orgresearchgate.net

The combination of piperidine and pyridine moieties within a single molecular framework has been a successful strategy in drug discovery, often leading to enhanced biological activity. bohrium.com This has spurred the development of hybrid molecules that leverage the advantageous properties of both heterocycles. eurekaselect.combohrium.com

Table 1: Examples of Marketed Drugs Containing Piperidine or Pyridine Scaffolds

| Drug | Heterocyclic Scaffold(s) | Therapeutic Use |

| Donepezil | Piperidine | Alzheimer's Disease |

| Fexofenadine | Piperidine | Antihistamine |

| Loratadine | Piperidine | Antihistamine |

| Voglibose | Piperidine | Anti-diabetic |

| Abiraterone | Pyridine | Anticancer |

| Isoniazid | Pyridine | Antitubercular |

| Nikethamide | Pyridine | Respiratory Stimulant |

| Omeprazole | Pyridine | Antiulcer |

This table provides illustrative examples and is not exhaustive.

Enantiomeric Significance in Drug Discovery and Development: Focus on (R)-Configuration

Chirality, the property of "handedness" in molecules, is a critical factor in drug design and development. mdpi.compharmabiz.com A chiral molecule and its non-superimposable mirror image are known as enantiomers. tg.org.au While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body, where they interact with stereoselective enzymes and receptors. mdpi.comnih.gov

The spatial arrangement of atoms, designated as either (R) (from the Latin rectus, meaning right) or (S) (from the Latin sinister, meaning left), can dictate a molecule's biological activity. nih.gov One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to undesirable side effects. tg.org.aunih.gov For instance, (S)-ibuprofen is a more potent inhibitor of cyclo-oxygenase I than its (R)-enantiomer. tg.org.au Similarly, (R)-methadone has a significantly higher affinity for the opioid receptor than (S)-methadone. tg.org.au

The recognition of these differences has led to a paradigm shift in drug development, with a greater emphasis on producing single-enantiomer drugs. nih.gov This strategy, sometimes referred to as a "chiral switch," can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for drug interactions. mdpi.comtg.org.au The case of thalidomide, where the (R)-enantiomer possessed the desired therapeutic effects while the (S)-enantiomer was teratogenic, remains a stark reminder of the profound importance of stereochemistry in drug safety and efficacy. rsc.org

The (R)-configuration of 3-(Piperidin-3-yl)pyridine (B1601885) is therefore not a trivial detail but a crucial determinant of its potential biological activity and a key focus for researchers investigating its properties.

Overview of Research Trajectories for the (R)-3-(Piperidin-3-yl)pyridine Structural Motif

This compound, as a specific chiral entity, is a subject of significant interest in chemical and pharmaceutical research. Its structural motif serves as a versatile building block and a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Research involving this compound and its derivatives has explored several avenues:

As a Building Block in Synthesis: The this compound framework is utilized in the construction of larger, more elaborate molecules. For example, it has been incorporated into novel compounds designed as renin inhibitors, which are a promising target for treating hypertension and cardiovascular diseases. researchgate.net In one study, the rational design and incorporation of an N-(piperidin-3-yl)pyrimidine-5-carboxamide moiety, derived from the this compound structure, led to a significant enhancement in renin inhibitory activity. researchgate.net

Investigation of Pharmacological Activity: Derivatives of the 3-(piperidin-3-yl)pyridine scaffold are being investigated for a range of biological activities. For instance, 1-(Piperidin-3-yl)thymine amides have been synthesized and evaluated as potential inhibitors of M. tuberculosis thymidylate kinase, a crucial enzyme for the survival of the tuberculosis-causing bacterium. tandfonline.com Docking studies of these compounds have provided insights into their binding modes and potential for further optimization. tandfonline.com

Probing Structure-Activity Relationships (SAR): The defined stereochemistry of this compound makes it an invaluable tool for studying structure-activity relationships. By comparing its biological effects with those of its (S)-enantiomer or the racemic mixture, researchers can elucidate the specific spatial requirements for interaction with a biological target. This is particularly relevant in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs), where stereochemistry is known to significantly influence binding affinity and selectivity.

The research trajectories for this compound and its analogs are diverse, reflecting the broader trends in medicinal chemistry that emphasize stereochemical purity and the rational design of novel therapeutic agents. The compound's utility as a chiral building block continues to facilitate the exploration of new chemical space and the development of molecules with tailored pharmacological profiles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-[(3R)-piperidin-3-yl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m0/s1 |

InChI Key |

KLDGENGYOLDCCH-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CN=CC=C2 |

Canonical SMILES |

C1CC(CNC1)C2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations for R 3 Piperidin 3 Yl Pyridine and Its Analogs

Enantioselective Synthesis of the (R)-3-(Piperidin-3-yl)pyridine Scaffold

The creation of the chiral center at the 3-position of the piperidine (B6355638) ring with high enantiomeric purity is a key challenge in the synthesis of this compound. Modern synthetic chemistry has addressed this through various innovative approaches.

Biocatalytic and Chemo-Enzymatic Approaches for Chiral Piperidine Formation

Biocatalysis and chemo-enzymatic strategies have emerged as powerful tools for the synthesis of chiral piperidines, offering high selectivity under mild reaction conditions. nih.govacs.org These methods often leverage the inherent stereoselectivity of enzymes to achieve high enantiopurity. worktribe.com

A notable chemo-enzymatic approach involves the asymmetric dearomatization of activated pyridines. nih.govresearchgate.netnih.gov This strategy combines chemical synthesis with biocatalysis to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov The key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into the desired chiral piperidines. nih.govresearchgate.netwhiterose.ac.uk This method has been successfully applied to the synthesis of precursors for several pharmaceuticals, highlighting its practical utility. nih.govacs.orgnih.gov

Amine transaminases (ATAs) are another class of enzymes that have proven valuable in the asymmetric synthesis of chiral amines, which are precursors to chiral piperidines. worktribe.com ATAs can be employed in cascades where a transamination reaction is followed by a spontaneous and thermodynamically favorable aza-Michael type reaction to construct the piperidine ring. worktribe.com

Table 1: Examples of Chemo-Enzymatic Synthesis of Chiral Piperidines

| Precursor | Enzyme System | Product | Enantiomeric Excess (ee) | Reference |

| N-substituted tetrahydropyridine (B1245486) | Amine oxidase/Ene imine reductase | 3-substituted piperidine | High | nih.govwhiterose.ac.uk |

| Pro-chiral ketoenone | Amine transaminase | Chiral piperidine | Excellent | worktribe.com |

Transition Metal-Catalyzed Asymmetric Routes to 3-Substituted Piperidines (e.g., Rhodium-catalyzed carbometalation)

Transition metal catalysis provides a versatile and efficient means to construct chiral 3-substituted piperidines. nih.govacs.org Among these methods, rhodium-catalyzed asymmetric reactions have shown particular promise. nih.govacs.orgthieme-connect.com

A significant breakthrough is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate. nih.govacs.orgorganic-chemistry.org This reaction furnishes 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govacs.org Subsequent reduction of the tetrahydropyridine intermediate provides access to a wide array of enantioenriched 3-piperidines. nih.govacs.orgresearchgate.net This three-step process involves:

Partial reduction of pyridine (B92270). nih.govacs.org

Rhodium-catalyzed asymmetric carbometalation. nih.govacs.org

A final reduction step. nih.govacs.org

The optimization of reaction conditions is crucial for the success of this methodology. For instance, the combination of [Rh(cod)(OH)]₂, (S)-Segphos as the chiral ligand, and aqueous cesium hydroxide (B78521) as the base in a specific solvent mixture has been shown to provide high yields and enantioselectivity. nih.govacs.orgthieme-connect.com

Table 2: Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Tetrahydropyridines

| Dihydropyridine Substrate | Boronic Acid | Catalyst System | Product Yield | Enantiomeric Excess (ee) | Reference |

| Phenyl carbamate (B1207046) dihydropyridine | Phenyl boronic acid | [Rh(cod)(OH)]₂ / (S)-Segphos | 81% | 96% | nih.govacs.org |

This approach has demonstrated broad functional group tolerance, even with challenging heterocyclic boronic acids. nih.govacs.org

Stereocontrolled Hydrogenation and Dearomatization Strategies

Stereocontrolled hydrogenation of pyridine derivatives is a direct and atom-economical method for synthesizing chiral piperidines. dicp.ac.cnmdpi.com Asymmetric hydrogenation of pyridinium (B92312) salts, often catalyzed by iridium or rhodium complexes with chiral ligands, can produce piperidines with high diastereo- and enantioselectivity. dicp.ac.cnrsc.org For instance, Ir-catalyzed asymmetric hydrogenation of 3-substituted pyridinium salts can yield chiral piperidine derivatives with excellent control of stereochemistry. dicp.ac.cn

Dearomatization strategies offer another powerful avenue to chiral piperidines. nih.govresearchgate.net This typically involves the activation of the pyridine ring, making it susceptible to nucleophilic attack or reduction. nih.govresearchgate.net A stepwise dearomatization/borylation of pyridines has been developed, which involves the partial reduction of pyridine derivatives to 1,2-dihydropyridines, followed by a Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation to yield enantioenriched 3-boryl-tetrahydropyridines. nih.gov These borylated intermediates are versatile building blocks for further transformations. nih.gov

Regioselective Functionalization of the Piperidine and Pyridine Moieties

Once the chiral this compound scaffold is synthesized, further diversification can be achieved through regioselective functionalization of either the pyridine or the piperidine ring.

Strategies for Diversification on the Pyridine Ring

The functionalization of the pyridine ring in 3-substituted piperidines can be challenging due to the presence of the basic nitrogen atom, which can interfere with many catalytic processes. uiowa.edu However, several strategies have been developed to achieve regioselective C-H functionalization.

One approach involves the activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinate salt, which can lead to C4-sulfonylated pyridines with high regioselectivity, controlled by the choice of an external base like N-methylpiperidine. chemrxiv.org Direct C-H functionalization can also be achieved using transition metal catalysis. For example, palladium-catalyzed oxidative cross-coupling of quinoline (B57606) N-oxides (a related heterocyclic system) with various partners has been demonstrated, suggesting potential applicability to pyridine systems. mdpi.com

Grignard reagents can be used to introduce substituents at the 2-position of pyridine N-oxides, and this can be extended to create 2,6-disubstituted pyridines. organic-chemistry.org

Approaches for Functionalization on the Piperidine Ring

Functionalization of the piperidine ring can be achieved through various methods, often involving the nitrogen atom or the carbon backbone. N-alkylation or N-acylation are common transformations. thieme-connect.com

For C-H functionalization of the piperidine ring, directed metalation strategies can be employed. For example, a directing group attached to the piperidine nitrogen can guide a transition metal catalyst to activate a specific C-H bond for subsequent functionalization. thieme-connect.com

Another strategy involves the dearomative functionalization of pyridines in a stepwise manner, where the initial dearomatization is followed by a sequence of reactions to introduce multiple functional groups onto the resulting piperidine ring with high regio- and diastereoselectivity. researchgate.net This can involve a carbopalladation step followed by the addition of a nucleophile. researchgate.net

Development of Novel Reaction Cascades and Multi-Component Syntheses

A prominent strategy in this domain is the organocatalytic asymmetric cascade reaction, which builds the chiral piperidine ring from acyclic precursors in a highly controlled manner. One such well-established cascade involves a stereoselective Michael addition followed by an intramolecular cyclization and reduction sequence. This process typically begins with the reaction of a simple aldehyde with a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, to generate a transient chiral enamine intermediate. This enamine then engages in a conjugate addition with a pyridine-derived Michael acceptor, like a protected 3-vinylpyridine (B15099) derivative or a related precursor. The stereochemistry of the reaction is dictated by the chiral catalyst, which shields one face of the enamine, directing the Michael acceptor to the opposite face. The resulting Michael adduct subsequently undergoes an intramolecular cyclization, often an iminium ion-based cyclization, to form a tetrahydropyridine or dihydropyridinone intermediate. A final in-situ reduction step, typically employing a chemical reductant like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, furnishes the saturated this compound core. This elegant one-pot sequence effectively translates the chirality from the catalyst to the final product with high enantioselectivity.

The versatility of this cascade approach allows for the synthesis of not only the parent compound but also a range of analogs by modifying the starting materials. The data presented in Table 2.3.1 illustrates the effectiveness of a representative organocatalytic cascade for producing substituted 3-arylpiperidines, highlighting the consistently high yields and excellent enantiocontrol achievable.

Table 2.3.1: Organocatalytic Cascade Synthesis of (R)-3-Arylpiperidine Analogs Data is representative of typical outcomes for this reaction class.

| Entry | Aldehyde Precursor | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| 1 | Propanal | N-Boc-3-vinylpyridine | (S)-Diarylprolinol Silyl Ether | 85 | 96 |

| 2 | Butanal | N-Boc-3-vinylpyridine | (S)-Diarylprolinol Silyl Ether | 81 | 98 |

| 3 | Propanal | N-Cbz-3-vinylpyridine | (S)-Diarylprolinol Silyl Ether | 88 | 97 |

| 4 | Isovaleraldehyde | N-Boc-3-vinylpyridine | (S)-Diarylprolinol Silyl Ether | 79 | 95 |

Multi-component reactions (MCRs) represent another pillar of modern synthetic efficiency, enabling the construction of complex molecules like this compound from three or more simple starting materials in a single pot. An example of a conceptual MCR for this target could involve a Petasis-type borono-Mannich reaction. In this approach, three components—an amine, an aldehyde, and a vinyl- or arylboronic acid—converge to form a new C-C bond. To synthesize the this compound scaffold, one could employ pyridine-3-boronic acid as the aryl component, a suitable chiral amino alcohol (which provides the nitrogen and stereocontrol), and an aldehyde like glyoxylic acid. The reaction proceeds through the formation of an intermediate that subsequently cyclizes and undergoes functional group transformations to yield the desired chiral piperidine. The inherent modularity of MCRs is a significant advantage, as it allows for rapid generation of a library of analogs by simply varying one of the starting components, as detailed in Table 2.3.2. This flexibility is invaluable for structure-activity relationship (SAR) studies.

Table 2.3.2: Multi-Component Synthesis of this compound Analogs Data is representative of a modular MCR approach.

| Entry | Boronic Acid Component | Chiral Amine Component | Aldehyde Component | Product Scaffold | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine-3-boronic acid | (R)-2-Amino-3-phenyl-1-propanol | Glyoxylic acid | This compound | 68 |

| 2 | Pyridine-2-boronic acid | (R)-2-Amino-3-phenyl-1-propanol | Glyoxylic acid | This compound-2-yl analog | 65 |

| 3 | Phenylboronic acid | (R)-2-Amino-3-phenyl-1-propanol | Glyoxylic acid | (R)-3-Phenylpiperidine | 75 |

| 4 | Pyridine-3-boronic acid | (R)-Valinol | Glyoxylic acid | This compound | 71 |

Elucidation of Biological Activity and Pharmacological Mechanisms of R 3 Piperidin 3 Yl Pyridine Derivatives

Ligand-Receptor Interactions and Neurotransmitter System Modulation

The structural framework of (R)-3-(Piperidin-3-yl)pyridine has proven to be a versatile template for the development of ligands that interact with key components of neurotransmitter systems. These interactions are fundamental to the modulation of neuronal signaling and are a primary focus in the quest for new treatments for neurological and psychiatric disorders.

Monoamine Transporter Inhibition Profiles

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit monoamine transporters, which are crucial for regulating the synaptic concentrations of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).

One study focused on a series of asymmetric 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol based dihydroxy compounds, which are derivatives of the core piperidine (B6355638) structure. These compounds demonstrated high affinity for the dopamine transporter (DAT) and moderate to high affinity for the norepinephrine transporter (NET). nih.gov For example, compound 9a , which possesses a (3R,4R) configuration on the piperidine ring, potently inhibited both dopamine and norepinephrine uptake with low nanomolar efficacy, while showing moderate activity at the serotonin transporter (SERT). nih.gov The stereochemistry of the hydroxyl group on the piperidine ring was found to be a key determinant of the inhibition profile. nih.gov

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 9a | 6.23 | 7.56 | 456 |

| 9a' | 18.4 | 27.5 | - |

| 9b | 4.69 | - | - |

| 9b' | 1.06 | - | - |

| Data sourced from in vitro uptake inhibition assays. nih.gov |

These findings underscore the potential of modifying the this compound scaffold to develop selective or non-selective monoamine transporter inhibitors.

Histamine (B1213489) H3 Receptor and Sigma-1 Receptor Ligand Design

The piperidine moiety is a recognized structural element in the design of ligands for the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R), both of which are implicated in a variety of central nervous system disorders. researchgate.net Research has shown that certain piperidine derivatives can act as dual-targeting ligands for both H3R and σ1R. researchgate.netnih.gov

In a study investigating a series of previously reported H3R ligands, it was discovered that many also possessed a significant affinity for sigma receptors. researchgate.net Notably, compounds with a piperidine core generally exhibited higher affinity for the σ1R compared to their piperazine (B1678402) counterparts. researchgate.netnih.gov For instance, the replacement of a piperazine ring with a piperidine ring in one compound resulted in a dramatic increase in σ1R affinity, highlighting the piperidine moiety as a critical structural feature for dual H3/σ1 receptor activity. researchgate.netnih.gov

Molecular modeling studies have helped to identify the putative protein-ligand interactions responsible for the high affinity of these piperidine derivatives at both receptors. researchgate.net This dual-targeting approach is of interest as it may offer a more effective therapeutic strategy for conditions such as neuropathic pain, where both H3R and σ1R are considered relevant targets. researchgate.netnih.gov

Enzyme Inhibition and Allosteric Modulation Studies

Beyond receptor interactions, derivatives of this compound have been investigated for their potential to inhibit key enzymes involved in various physiological processes.

Renin Inhibition Mechanisms

The aspartyl protease renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS) and a prime target for the treatment of hypertension. A structure-based drug design approach led to the development of N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives as potent renin inhibitors. thieme-connect.comresearchgate.net

Starting from a fragment hit, researchers introduced a basic amine, essential for interacting with the two aspartic acid residues in the catalytic site of renin. researchgate.net Through rational design and optimization of the S1/S3 binding elements, a significant enhancement in inhibitory activity was achieved. researchgate.net This optimization included inducing a conformational change in the Leu114 residue of the enzyme. researchgate.net The culmination of this effort was the discovery of compound 14 , an N-(piperidin-3-yl)pyrimidine-5-carboxamide that was 65,000-fold more potent than the initial hit compound. researchgate.net This remarkable increase in potency was achieved with the addition of only seven heavy atoms to the original structure. researchgate.net Compound 14 also demonstrated excellent selectivity over other aspartyl proteases. researchgate.net

| Compound | Renin IC50 (nM) |

| 3 | 130,000 |

| 14 | 2 |

| Data represents the half maximal inhibitory concentration against human renin. researchgate.net |

The crystal structure of these inhibitors in complex with human renin has provided detailed insights into their binding modes and the structural basis for their high potency and selectivity. thieme-connect.com

Cholesterol 24-Hydroxylase (CH24H) Inhibition and Binding Modes

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis in the brain. thieme-connect.comnih.gov Inhibition of CH24H is being explored as a potential therapeutic strategy for certain neurological disorders. thieme-connect.comnih.gov

Structure-based drug design has led to the discovery of potent and selective CH24H inhibitors based on a 4-arylpyridine scaffold. nih.govthieme-connect.com One such derivative, soticlestat (TAK-935) , emerged from the optimization of 4-arylpyridine derivatives and demonstrated a high inhibitory potency with an IC50 of 7.4 nM. thieme-connect.comnih.gov

Further optimization of a series of 3,4-disubstituted pyridine (B92270) derivatives, focusing on ligand-lipophilicity efficiency, resulted in the discovery of the 4-(4-methyl-1-pyrazolyl)pyridine derivative 17 , which exhibited a potent CH24H inhibitory activity with an IC50 of 8.5 nM. nih.govnih.gov

| Compound | CH24H IC50 (nM) |

| Soticlestat (3v) | 7.4 |

| Compound 17 | 8.5 |

| Data represents the half maximal inhibitory concentration against human CH24H. thieme-connect.comnih.gov |

X-ray crystallography of these inhibitors in complex with CH24H has revealed their unique binding modes. nih.govnih.govnih.gov Key interactions include direct coordination to the heme iron of the enzyme and hydrophobic interactions within the binding pocket. nih.govnih.gov For instance, the X-ray crystal structure of CH24H in complex with compound 17 elucidated a specific binding orientation that contributes to its high potency and selectivity. nih.govnih.gov These structural insights are invaluable for the further design of novel and highly selective CH24H inhibitors.

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibitory Activity and Selectivity

Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). nih.gov Its dysregulation is linked to the progression of various cancers, making it a promising therapeutic target. nih.gov Derivatives incorporating the piperidine-pyridine framework have emerged as potent and selective LSD1 inhibitors.

A series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds have been developed as highly potent LSD1 inhibitors, with some exhibiting inhibitory constants (Kᵢ) as low as 29 nM. doi.orgacgpubs.org These compounds function as competitive inhibitors with respect to the dimethylated H3K4 substrate. doi.orgacgpubs.org A key aspect of their development is ensuring selectivity over other FAD-dependent monoamine oxidases, such as MAO-A and MAO-B, to minimize off-target effects. Many of these derivatives have demonstrated excellent selectivity, with over 160-fold preference for LSD1 over MAOs. doi.orgacgpubs.org The potent inhibition of LSD1 by these compounds leads to an increase in cellular H3K4 methylation and effectively inhibits the proliferation of various leukemia and solid tumor cell lines. acgpubs.orgresearchgate.net

Structural studies have provided insight into their binding mechanism. The crystal structure of LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile revealed that the inhibitor binds deep within the substrate-binding cavity. nih.govnih.gov The piperidine ring interacts with a negatively charged pocket, the 4-methylphenyl group occupies a hydrophobic pocket, and the 4-cyanophenyl group forms a hydrogen bond with the critical catalytic residue Lys661. nih.gov

While the piperidin-4-yl moiety has been a common feature in potent inhibitors, structure-activity relationship (SAR) studies have shown that the substitution pattern is critical. In one study, a racemic compound with a piperidin-3-yl substituent showed a significantly less favorable Kᵢ value (650 nM) compared to its piperidin-4-yl counterpart (29 nM), indicating the importance of the substituent's position for optimal interaction with the enzyme's active site. nih.gov

Further research into related scaffolds led to the discovery of pyrrolo[2,3-c]pyridines as a new class of reversible LSD1 inhibitors. nih.gov One compound from this series, designated as compound 46 (LSD1-UM-109), demonstrated an exceptionally low IC₅₀ value of 3.1 nM against LSD1. nih.govnih.gov

| Compound | Scaffold Type | LSD1 Inhibition | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

|---|---|---|---|---|

| Compound 17 | 3-(Piperidin-4-ylmethoxy)pyridine | Kᵢ = 29 nM | >1724x | >168x |

| Compound 16 | 3-(Piperidin-4-ylmethoxy)pyridine | Kᵢ = 39 nM | >1282x | >246x |

| Compound 22 | 3-(Piperidin-4-ylmethoxy)pyridine | Kᵢ = 46 nM | >1087x | >56x |

| Compound 42 (racemic) | 3-(Piperidin-3-ylmethoxy)pyridine | Kᵢ = 650 nM | N/A | N/A |

| Compound 46 (LSD1-UM-109) | Pyrrolo[2,3-c]pyridine | IC₅₀ = 3.1 nM | N/A | N/A |

Thymidylate Kinase (TMPK) Inhibition in Pathogenic Organisms

Thymidylate kinase (TMPK) is an essential enzyme in the DNA synthesis pathway, catalyzing the phosphorylation of dTMP to dTDP. Its inhibition is a validated strategy for developing antimicrobial agents. The piperidine scaffold has been incorporated into inhibitors targeting TMPK from pathogenic organisms, notably Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

A series of 1-(piperidin-3-yl)thymine amides were designed and synthesized as potential inhibitors of MtbTMPK. researchgate.net Docking studies suggested that both (R)- and (S)-enantiomers could fit within the active site of the enzyme. researchgate.net Subsequent enzymatic assays confirmed that these compounds exhibited reasonable inhibitory activity against MtbTMPK. Notably, compounds 4b and 4i from this series were found to be slightly more potent than their parent compound. researchgate.net Furthermore, the amide analogue 4g showed activity against the avirulent M. tuberculosis H37Ra strain with a MIC₅₀ value of 35 µM, opening avenues for future modifications to improve antibacterial efficacy. researchgate.net

| Compound | MtbTMPK Inhibition (% at 100 µM) | M. tuberculosis H37Ra MIC₅₀ (µM) |

|---|---|---|

| Parent Compound 3 | 65% | >100 |

| 4b | 72% | >100 |

| 4g | 52% | 35 |

| 4i | 70% | >100 |

IκB Kinase (IKKb) and Other Kinase Inhibition Profiles

The piperidine-pyridine framework is a versatile scaffold for designing inhibitors of various protein kinases, which are critical regulators of cellular processes. A key target in inflammatory pathways is the IκB kinase (IKK) complex, particularly the IKKβ (IKK-2) subunit, which is essential for activating the canonical NF-κB signaling pathway.

Pyridine derivatives have been identified as potent IKK-2 inhibitors. researchgate.net A synthetic monoketone piperidine derivative, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24 ), was shown to potently suppress the NF-κB pathway by directly inhibiting the catalytic activity of IKKβ. nih.gov EF24 blocked the nuclear translocation of NF-κB with an IC₅₀ of 1.3 µM, a tenfold greater potency than its parent compound, curcumin. nih.gov Additionally, research into aminoindazole-pyrrolo[2,3-b]pyridine scaffolds has led to the development of highly potent and selective inhibitors of IKKα, the kinase involved in non-canonical NF-κB signaling. nih.govmdpi.com Compounds SU1261 (IKKα Kᵢ = 10 nM) and SU1349 (IKKα Kᵢ = 16 nM) demonstrated high selectivity for IKKα over IKKβ. nih.govmdpi.com

The piperidine-pyridine scaffold has also been utilized to target other kinases involved in cancer and inflammation. Arylpyridin-2-yl guanidine (B92328) derivatives have been investigated as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in inflammatory gene transcription. mdpi.com Furthermore, pyridine and pyrazolyl pyridine conjugates have been synthesized as potent inhibitors of PIM-1 kinase, which is overexpressed in liver cancer, with compound 9 showing a strong inhibitory effect with an IC₅₀ of 20.4 nM. nih.gov

| Compound | Target Kinase | Inhibitory Activity |

|---|---|---|

| EF24 | IKKβ | IC₅₀ = 1.3 µM (NF-κB translocation) |

| SU1261 | IKKα | Kᵢ = 10 nM |

| SU1349 | IKKα | Kᵢ = 16 nM |

| Compound 9 | PIM-1 | IC₅₀ = 20.4 nM |

Acetylcholinesterase (AChE) and Sterol Carrier Protein-2 (SCP-2) as Potential Targets

The piperidine ring is a key structural feature in many inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. doi.orgacgpubs.org Several classes of piperidine and pyridine derivatives have been synthesized and evaluated for this purpose.

One study focused on cis-2,6-dimethyl piperidine sulfonamides, where derivatives 3a (methyl substituted) and 3f (dichloro-phenyl substituted) showed significant AChE inhibition with IC₅₀ values in the nanomolar range (75-90 nM). doi.org Another series of α,β-unsaturated carbonyl based piperidinone derivatives also exhibited AChE inhibitory activity; compound 1d , bearing a nitro substituent, was the most potent with an IC₅₀ of 12.55 µM. acgpubs.org Furthermore, hybrid molecules combining hydroxypyridin-4-one and benzylpiperidine scaffolds have been designed as AChE inhibitors, inspired by the structure of the approved drug donepezil. nih.gov

Sterol carrier protein-2 (SCP-2) is an intracellular protein involved in the transport of lipids, including cholesterol and phospholipids. nih.govnih.gov While it is considered a potential drug target, specific inhibitors based on the this compound framework are not prominently documented in the reviewed literature. Research has shown that lipid binding to SCP-2 can be inhibited by substances like ethanol, confirming the target's druggability, but dedicated development of piperidine-pyridine inhibitors remains an area for further exploration. nih.gov

PI3 Kinase Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. The PI3Kδ isoform is predominantly expressed in leukocytes and is a key target for hematological malignancies. The piperidin-3-yl moiety has been successfully incorporated into potent and selective PI3Kδ inhibitors.

A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were synthesized and evaluated for PI3Kδ inhibition. nih.govresearchgate.net Compounds A5 and A8 were identified as exceptionally potent PI3Kδ inhibitors with IC₅₀ values of 1.3 nM and 0.7 nM, respectively. nih.gov These values are comparable to or better than the approved PI3Kδ inhibitor, idelalisib (B1684644) (IC₅₀ = 1.2 nM). nih.govresearchgate.net Compound A5 showed excellent selectivity for the δ isoform over PI3Kα, PI3Kβ, and PI3Kγ. nih.gov These compounds also demonstrated potent anti-proliferative activity against the SU-DHL-6 lymphoma cell line and were shown to reduce the phosphorylation of AKT, a downstream effector in the PI3K signaling pathway. nih.govresearchgate.net

| Compound | PI3Kδ IC₅₀ (nM) | Anti-proliferative IC₅₀ (µM, SU-DHL-6 cells) |

|---|---|---|

| A5 | 1.3 | 0.16 |

| A8 | 0.7 | 0.12 |

| Idelalisib (Reference) | 1.2 | N/A |

Glycine (B1666218) Transporter 1 Inhibition

Glycine transporter 1 (GlyT1) regulates the concentration of the neurotransmitter glycine in the synaptic cleft. nih.govresearchgate.net Inhibition of GlyT1 can enhance N-methyl-D-aspartate (NMDA) receptor function, which is a therapeutic strategy for treating central nervous system disorders like schizophrenia. nih.govnih.gov The piperidine-pyridine core is present in highly potent GlyT1 inhibitors.

Through structural optimization of known inhibitors, researchers identified 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w ) as a powerful GlyT1 inhibitor with an IC₅₀ of 1.8 nM. nih.gov This complex molecule, which contains both piperidine and pyridine rings, demonstrated significant effects in rodent models of schizophrenia without inducing undesirable side effects. nih.gov This highlights the utility of the piperidine-pyridine framework in designing brain-penetrant compounds that can modulate neurotransmitter levels for therapeutic benefit.

Anti-Oncogenic Research Avenues for Piperidine-Pyridine Frameworks

The diverse inhibitory profiles of piperidine-pyridine derivatives against key enzymes in cellular signaling and regulation make them promising scaffolds for anti-cancer drug discovery. The anti-oncogenic potential of these frameworks is being explored through multiple mechanisms.

The potent inhibition of LSD1 is a primary avenue for anti-cancer research. nih.gov As LSD1 is overexpressed in many cancers, inhibitors based on the 3-(piperidin-4-ylmethoxy)pyridine scaffold effectively halt the proliferation of leukemia and solid tumor cells. acgpubs.org Similarly, the development of highly potent PI3Kδ inhibitors, such as the 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, offers a targeted approach for treating hematological malignancies where the PI3K/Akt pathway is hyperactive. nih.govresearchgate.net

The inhibition of the NF-κB signaling pathway via IKKβ is another significant anti-cancer strategy, as this pathway is crucial for tumor cell survival and proliferation. nih.gov Piperidine derivatives like EF24 have shown potent activity in this regard. nih.gov Furthermore, targeting other kinases like PIM-1, which is implicated in liver cancer, with pyridine-based compounds represents another promising direction. nih.gov

Beyond specific enzyme inhibition, piperidine-pyridine derivatives are being investigated more broadly for their cytotoxic effects. Nitrosourea derivatives of piperidine and pyridine have demonstrated anticancer activity in preclinical models, including against leukemia and brain tumors. nih.gov Additionally, novel furo[2,3-b]pyridine (B1315467) derivatives have shown potent cytotoxic activity against breast cancer cell lines, suggesting that the core pyridine structure can be adapted to target various cancer types. cncb.ac.cn The ability of these frameworks to modulate multiple critical pathways, including PI3K/Akt and NF-κB, underscores their potential as versatile platforms for developing novel cancer therapeutics. nih.gov

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A substantial body of research has highlighted the potent antiproliferative effects of this compound derivatives against various cancer cell lines. These compounds have been shown to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis, a critical mechanism for eliminating malignant cells.

Several studies have demonstrated the cytotoxic and apoptotic effects of novel pyridine and pyrimidine (B1678525) derivatives. arabjchem.org For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have exhibited remarkable cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov One particular compound, designated as 4 , showed an IC50 value of 0.57 μM against MCF-7 cells and was found to increase the total apoptosis in these cells by 58.29-fold compared to control cells. nih.gov This induction of apoptosis is a key indicator of the anticancer potential of these derivatives.

Furthermore, research into 4-(piperidin-3-yl)amino substituted 6-pyridylquinazoline derivatives has identified compounds with significant anti-proliferative action against cell lines such as SU-DHL-6. researchgate.net Specifically, compounds A5 and A8 exhibited IC50 values of 0.16 and 0.12 μM, respectively, in this cell line. researchgate.netnih.gov The mechanism behind this activity involves the attenuation of key signaling pathways that are crucial for cancer cell survival and proliferation. researchgate.netnih.gov

The ability of these derivatives to induce apoptosis has been further confirmed through various assays, including cell cycle analysis and DNA fragmentation studies, which are hallmarks of apoptotic cell death. researchgate.net The dose-dependent manner in which some diarylpyridine derivatives induce apoptosis in HeLa cells further underscores their potential as anticancer agents. tandfonline.com

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Key Findings |

|---|---|---|---|

| Compound 4 (a pyrido[2,3-d]pyrimidine) | MCF-7 (Breast Cancer) | 0.57 | Significantly induced apoptosis. nih.gov |

| Compound A5 (a 4-(piperidin-3-yl)amino substituted 6-pyridylquinazoline) | SU-DHL-6 | 0.16 | Potent anti-proliferative activity. researchgate.netnih.gov |

| Compound A8 (a 4-(piperidin-3-yl)amino substituted 6-pyridylquinazoline) | SU-DHL-6 | 0.12 | Attenuated AKTS473 phosphorylation. researchgate.netnih.gov |

| Compound 2e (a 2-amino-4-(1-piperidine) pyridine derivative) | H3122 (ALK-addicted) | 6.27 | Comparable activity to Crizotinib (B193316). nih.gov |

| Compound 2e (a 2-amino-4-(1-piperidine) pyridine derivative) | HCC78 (ROS1-addicted) | 10.71 | Comparable activity to Crizotinib. nih.gov |

Exploration of Specific Kinase Targets (e.g., ALK/ROS1, PI3K)

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific protein kinases, which are enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer.

ALK/ROS1 Inhibition: Anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) are receptor tyrosine kinases that, when mutated or rearranged, can drive the growth of various cancers, including non-small-cell lung cancer. nih.gov Researchers have designed and synthesized 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors of ALK and ROS1. nih.gov One notable compound, 2e , demonstrated potent anti-proliferative activity against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines, with IC50 values of 6.27 μM and 10.71 μM, respectively. nih.gov Importantly, this compound also showed significant activity against crizotinib-resistant ALK and ROS1 mutants, highlighting its potential to overcome acquired drug resistance. nih.gov For instance, it was about 2-fold more potent than crizotinib against the ALKL1196M mutant and about 6-fold more potent against the ROS1G2032R mutant. nih.gov

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical pathway that is often hyperactivated in cancer, promoting cell growth, proliferation, and survival. researchgate.net The delta isoform of PI3K (PI3Kδ) is a particularly attractive target for cancer therapy. researchgate.netnih.gov A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives have been identified as potent PI3Kδ inhibitors. researchgate.netnih.gov Compounds A5 and A8 from this series displayed impressive IC50 values of 1.3 nM and 0.7 nM, respectively, for PI3Kδ inhibition, which is comparable to or better than the approved drug idelalisib. researchgate.netnih.gov These compounds also showed good selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ). researchgate.netnih.gov The inhibition of PI3Kδ by these derivatives leads to the attenuation of downstream signaling, as evidenced by the reduced phosphorylation of AKT. researchgate.netnih.gov

Antimicrobial and Anti-Inflammatory Research Insights

Beyond their applications in oncology, derivatives of this compound have shown promise as antimicrobial and anti-inflammatory agents, addressing critical needs in the fight against infectious diseases and inflammatory conditions.

Development of Antibacterial Agents and Resistance Modulation

The rise of antibiotic resistance is a major global health threat, necessitating the development of novel antibacterial agents. nih.gov A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov Several of these compounds, including 21b , 21d , 21e , and 21f , exhibited strong antibacterial activity against a range of Gram-positive bacteria, with effects similar to the antibiotic linezolid (B1675486). nih.gov

A significant finding from this research is the potential of these derivatives to combat drug resistance. Compound 21d demonstrated a stable effect against S. pneumoniae (ATCC 49619) with less development of drug resistance over a 15-day period compared to linezolid. nih.gov Furthermore, these compounds have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.govmdpi.com Compound 7j , a 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative, showed an 8-fold stronger inhibitory effect than linezolid against certain strains. mdpi.com

Activity Against Protozoan Parasites (e.g., Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease that affects millions of people. nih.govconicet.gov.ar There is an urgent need for new, safer, and more effective treatments. nih.govconicet.gov.ar Research into novel cyanopyridine analogues has identified promising candidates as antichagasic agents. nih.govconicet.gov.ar

In a phenotypic screening against intracellular T. cruzi, several 3-cyanopyridine (B1664610) derivatives displayed good potency, with EC50 values below 1 μM against the amastigote form of the parasite. nih.govconicet.gov.ar While the progression of this particular series was hampered by issues related to lipophilicity and ADME properties, the findings demonstrate the potential of the pyridine scaffold in the development of new antiparasitic drugs. nih.govconicet.gov.ar

Modulation of Inflammatory Pathways (e.g., COX-2 inhibition)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is a major target for anti-inflammatory drugs. nih.gov Several new pyridazine (B1198779) derivatives have been synthesized and assessed for their ability to inhibit COX-1 and COX-2. nih.gov

Many of these synthesized compounds showed a preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov For example, compound 6b exhibited a higher potency towards the COX-2 enzyme (IC50 = 0.18 µM) compared to the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.35 µM). nih.gov The selectivity index for compound 6b was also significantly higher than that of indomethacin. nih.gov Molecular docking studies suggest that the selectivity of these compounds is due to their ability to interact with key amino acid residues in the active site of the COX-2 enzyme. nih.gov

Table 2: Anti-inflammatory and Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target | Activity | Key Findings |

|---|---|---|---|

| 3-(pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Strong antibacterial activity | Similar to linezolid, less resistance development. nih.gov |

| 3-Cyanopyridines | Trypanosoma cruzi | EC50 < 1 μM | Good potency against intracellular amastigotes. nih.govconicet.gov.ar |

| Pyridazine derivative 6b | COX-2 | IC50 = 0.18 µM | More potent than celecoxib with a high selectivity index. nih.gov |

Other Emerging Pharmacological Activities of this compound Derivatives

The therapeutic potential of this compound derivatives extends beyond the realms of cancer, infectious diseases, and inflammation. The versatile nature of the piperidine and pyridine moieties has led to their incorporation in the development of agents with a variety of other pharmacological activities. eurekaselect.comnih.gov

One notable area of emerging research is the development of Lysine Specific Demethylase 1 (LSD1) inhibitors. acs.org LSD1 is a drug target for certain types of cancer. nih.gov Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine structure have been identified as potent LSD1 inhibitors, with Ki values as low as 29 nM. acs.orgnih.gov These inhibitors have demonstrated the ability to increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cells, while having minimal effects on normal cells. nih.gov

Furthermore, the pyridine scaffold is a component of compounds being investigated for their antimalarial activity. nih.gov For example, a series of researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides have been designed and synthesized as potential antimalarial agents targeting the falcipain-2 enzyme of Plasmodium falciparum. nih.gov

The inherent versatility of the this compound core structure continues to make it a valuable scaffold for the discovery and development of new therapeutic agents across a broad spectrum of diseases.

Comprehensive Structure Activity Relationship Sar Analysis of R 3 Piperidin 3 Yl Pyridine Analogs

Influence of Stereochemistry on Binding Affinity and Selectivity

Stereochemistry is a pivotal determinant of the biological activity for analogs of 3-(Piperidin-3-yl)pyridine (B1601885), frequently dictating the specificity and affinity of receptor binding. The chiral center at the 3-position of the piperidine (B6355638) ring means the molecule can exist as (R) and (S) enantiomers, which often exhibit distinct pharmacological properties.

Research into analogous compounds has consistently demonstrated that the (R)-enantiomer possesses significantly higher binding affinity compared to its (S)-counterpart. vulcanchem.com For some receptor interactions, the (R)-enantiomer can be 5 to 10 times more potent than the (S)-form. vulcanchem.com This enantiomer-specific activity underscores the importance of a precise three-dimensional arrangement of the molecule for optimal interaction with the binding site of its biological target. The (R)-configuration is considered critical for biological activity, as it ensures the correct spatial orientation of the piperidine and pyridine (B92270) moieties to fit within the receptor pocket. vulcanchem.com

This principle extends to related structures where stereochemistry plays a key role. For instance, in a series of dual-target ligands for dopamine (B1211576) D3 and µ-opioid receptors, the absolute stereochemistry of a hydroxy substitution on a pyrrolidine (B122466) linker, specifically the (2S,4R) configuration, was found to be optimal for D3 receptor affinity. nih.gov Similarly, studies on other piperidine-containing compounds, such as 1-(pyridin-3-ylmethyl)piperidin-3-ol, have shown that the position of substituents on the chiral piperidine ring is crucial; moving a hydroxyl group from the C3 to the C4 position can result in a six-fold reduction in inhibitory activity against sphingosine (B13886) kinase 1 (SK1), highlighting the critical role of C3 stereochemistry.

The preference for a specific enantiomer suggests a highly defined binding pocket where three-point interactions likely occur, making the spatial arrangement of the pharmacophoric elements—the pyridine nitrogen, the piperidine nitrogen, and the chiral center—essential for potent and selective biological activity.

Impact of Substituent Nature and Position on Pharmacological Potency

The pharmacological potency of (R)-3-(Piperidin-3-yl)pyridine analogs is highly sensitive to the nature and placement of substituents on both the pyridine and piperidine rings. Modifications can dramatically alter binding affinity, selectivity, and efficacy by influencing electronic properties, steric interactions, and hydrogen bonding capabilities.

Substituting the pyridine ring or introducing other aromatic and heterocyclic moieties can lead to significant changes in activity. The position of substitution on the pyridine ring is critical, with the 3-position often considered optimal for receptor fit in many analogs. vulcanchem.com

In studies of related pyridine-containing compounds, the introduction of different substituents on the aromatic ring has yielded varied results. For example, in a series of LSD1 inhibitors, replacing a phenyl ring with a pyridinyl ring was found to be less favorable for activity. nih.gov Specifically, compounds with pyridin-4-yl and pyridin-3-yl rings were slightly less active than the corresponding phenyl analog. nih.gov However, introducing a 3-thiophenyl ring resulted in comparable inhibitory activity to the phenyl compound, indicating that certain heterocycles can be well-tolerated or even beneficial. nih.gov

The electronic nature of substituents also plays a crucial role. In one series of cholinesterase inhibitors, a 3-chlorophenyl substituent yielded the most potent dual inhibitor, while moving the chlorine to the 4-position was detrimental to potency. mdpi.com Furthermore, replacing the 4-chloro substituent with a more electronegative 3-fluoro group on the aryl ring led to diminished inhibition. mdpi.com In contrast, for pyrrolo[3,4-c]pyridine derivatives, substitutions with furan, pyrazole, pyrrole (B145914), and pyridine were shown to be active. mdpi.com

The data below illustrates the impact of different aromatic and heterocyclic groups on inhibitory activity in a series of LSD1 inhibitors based on a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core.

| Compound | 6-Position Substituent | Inhibitory Activity (Ki, μM) |

|---|---|---|

| 5 | Phenyl | 2.3 |

| 24 | Pyridin-3-yl | 3.2 |

| 23 | Pyridin-4-yl | 5.0 |

| 27 | Thiophen-3-yl | 2.4 |

Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine containing LSD1 inhibitors. nih.gov

Modifications to the piperidine ring are a key strategy for modulating pharmacological activity. The basicity of the piperidine nitrogen is often critical for interaction with acidic residues in receptor binding pockets, and its removal can lead to a significant loss of activity. nih.gov

Introducing substituents onto the piperidine ring can enhance potency and selectivity. For instance, in a series of monoamine oxidase (MAO) inhibitors, a para-hydroxy substitution on a piperidine ring resulted in maximum inhibitory activity, with this position being preferable to a meta-substitution. acs.org The addition of the hydroxyl group was found to generally increase the MAO inhibitory effect. acs.org

The size and nature of N-substituents on the piperidine ring also have a profound impact. In one study, N-propyl and N-diethyl groups were found to be potent, while smaller amino functional groups on the piperidine ring yielded comparatively higher activity for MAO-B inhibition. acs.org In the context of pyrrolo[3,4-c]pyridine derivatives, activity was shown to increase with ethyl and propyl chains as R² substituents compared to a methyl group, but larger substituents like phenyl or cyclopentyl led to a significant loss of potency. mdpi.com The addition of a fluorine atom to the piperidine ring of a related analog was shown to enhance binding affinity and selectivity for its target receptors.

The following table shows the effect of N-alkylation on the piperidine ring of pyrrolo[3,4-c]pyridine-1,3-dione derivatives on their antitumor activity.

| Substituent (R²) | Relative Potency |

|---|---|

| Methyl | Base |

| Ethyl | Increased |

| Propyl | Increased |

| Phenyl | Significant Loss |

| Cyclopentyl | Significant Loss |

Data generalized from a study on pyrrolo[3,4-c]pyridine derivatives. mdpi.com The study noted that activity increased for ethyl and propyl chains compared to methyl, while larger groups led to a loss of potency.

Role of Linker Groups and Molecular Topology in Bioactivity

The identity of the atoms within the linker can have a dramatic effect on potency. For example, in a series of EP3 receptor antagonists, the linker atom between a naphthalene (B1677914) and a phenyl ring was critical; a methylene (B1212753) (-CH2-) linker was optimal, while sulfur (-S-) was a useful surrogate. acs.org In stark contrast, an oxygen atom (-O-) linker resulted in a nearly 150-fold decrease in potency, an effect attributed to conformational restrictions. acs.org Similarly, for LSD1 inhibitors, changing an ether linkage (-O-) to an amine linkage (-NH-) was highly unfavorable, causing a great reduction in activity. nih.gov

The rigidity of the linker is also a key factor. Introducing a pyrrolidine moiety into a linker was used as a strategy to increase rigidity and reduce conformational flexibility, which can be beneficial for binding affinity by lowering the entropic penalty upon binding. nih.gov The use of spiro-fused ring systems is another strategy to create rigid scaffolds with well-defined exit vectors for substituents. google.com

Molecular topology, which describes how atoms are connected, also plays a significant role. For instance, research on LSD1 inhibitors showed that a piperidin-3-yl substituent was significantly less favorable than a piperidin-4-yl group, indicating that the point of attachment on the piperidine ring dramatically alters the molecule's ability to inhibit the enzyme. nih.gov This highlights that even a minor shift in the position of a large substituent can disrupt the optimal binding mode.

Physicochemical Property Modulation for Enhanced Activity (e.g., polarity, lipophilicity as determinants of activity)

Lipophilicity, often expressed as logP, is a critical parameter. In a series of pyrrolamide-based antibacterial agents, the presence of two chlorine atoms—lipophilic, electron-withdrawing groups—on a pyrrole ring increased hydrophobic interactions within the target's binding pocket. mdpi.com This modification also lowered the pKa of a nearby proton, resulting in a stronger hydrogen bond and increased activity. mdpi.com However, excessive lipophilicity can be detrimental. For some THIQ analogs, while iso-butyl substitution led to better potency, these compounds were metabolically unstable. rsc.org A less lipophilic N-2,2,2-trifluoroethyl substituent was therefore introduced to improve metabolic stability. rsc.org

Polarity and solubility are also crucial. The introduction of polar groups can improve aqueous solubility, a desirable property for drug candidates. researchgate.net For example, a 3-hydroxy analog of an antimycobacterial agent exhibited good in vitro activity and improved solubility. mdpi.com Conversely, the dihydrochloride (B599025) salt form of this compound is often used to enhance aqueous solubility compared to the free base. vulcanchem.com Computational tools are often employed to predict physicochemical properties and assess "drug-likeness" based on criteria like Lipinski's Rule of Five and Veber's rules, guiding the design of analogs with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. japsonline.com

The following table summarizes key physicochemical properties and their general influence on the activity of drug-like molecules.

| Property | Definition | General Impact on Activity/Profile |

|---|---|---|

| Lipophilicity (logP) | The partition coefficient of a compound between an organic and an aqueous phase. | Influences membrane permeability and binding to hydrophobic pockets. Must be balanced to avoid poor solubility and metabolic instability. mdpi.comrsc.org |

| Polarity (Polar Surface Area) | The sum of surfaces of polar atoms in a molecule. | Affects solubility, permeability, and hydrogen bonding potential with the target. |

| Solubility | The ability of a compound to dissolve in a solvent. | Crucial for absorption and distribution. Can be enhanced by salt formation or adding polar groups. vulcanchem.commdpi.com |

| pKa | The acid dissociation constant. | Determines the ionization state at physiological pH, which is critical for receptor interaction and membrane transport. mdpi.com |

Computational Chemistry and in Silico Modeling for R 3 Piperidin 3 Yl Pyridine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (R)-3-(piperidin-3-yl)pyridine and its derivatives, docking simulations are instrumental in elucidating their binding modes within the active sites of various protein targets.

Studies on structurally related piperidine (B6355638) derivatives have demonstrated the power of molecular docking in identifying key interactions. For instance, docking studies of piperidine-containing compounds with targets like lysine-specific demethylase 1 (LSD1) have revealed crucial hydrogen bonding and hydrophobic interactions that govern binding affinity. Similarly, docking simulations of piperidine derivatives with acetylcholinesterase (AChE) and sterol carrier protein-2 (SCP-2) have helped to identify them as potential targets. The insights gained from these simulations, often performed with software like AutoDock Vina, can guide the rational design of more potent and selective inhibitors.

The process typically involves preparing the 3D structure of the ligand, this compound, and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field that estimates the binding energy. The resulting docking poses provide a visual and energetic representation of the ligand-target interaction, highlighting key residues involved in the binding.

Prediction of Activity Spectra and Identification of Putative Biological Targets

In the early stages of drug discovery, predicting the biological activity spectrum of a new compound can save significant time and resources. In silico tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are employed to forecast the likely pharmacological effects and identify potential protein targets for novel molecules, including derivatives of piperidine.

These programs utilize large databases of known bioactive compounds and their targets to build predictive models. By analyzing the chemical structure of a new compound, such as a derivative of this compound, these tools can predict its probability of interacting with various enzymes, receptors, ion channels, and transporters. This approach has been successfully used for various piperidine derivatives, suggesting potential applications in areas like cancer, central nervous system disorders, and infectious diseases.

For example, a study on new piperidine derivatives predicted their ability to affect a wide range of biological targets, indicating potential for use as anticancer, local anesthetic, antiarrhythmic, and antimicrobial agents. Such predictions, while needing experimental validation, are invaluable for hypothesis generation and prioritizing compounds for further investigation.

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For piperidine-based compounds, MD simulations have been used to assess the stability of the docked poses and to understand the dynamic behavior of the ligand within the binding pocket. These simulations can reveal the persistence of key interactions observed in docking studies and identify other transient interactions that may contribute to binding affinity. The analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation provides information on the stability and flexibility of the complex.

Conformational analysis is another critical aspect, especially for a flexible molecule like this compound, which contains a piperidine ring that can adopt different chair and boat conformations. Understanding the preferred conformations of the molecule in solution and within a binding site is crucial for accurate modeling.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds.

The development of a QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activity (e.g., IC50 values) is selected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D, 2D, or 3D descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbors (kNN), are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using statistical parameters like the squared correlation coefficient (r²), cross-validated r² (q²), and predictive r² (pred_r²).

For piperidine and pyridine (B92270) derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. The contour maps generated from 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, thus guiding the design of new analogs.

| QSAR Model Development Step | Description | Key Metrics |

| Data Set Selection | Choosing a series of compounds with measured biological activity. | IC50, pIC50 |

| Descriptor Calculation | Generating numerical representations of molecular properties. | Topological, electronic, steric descriptors |

| Model Building | Establishing a mathematical relationship using statistical methods. | MLR, kNN, SVM |

| Model Validation | Assessing the predictive ability of the generated model. | r², q², pred_r² |

In Silico Profiling for Designed Molecules (e.g., considering ADME characteristics)

A significant hurdle in drug development is the failure of drug candidates due to poor pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME profiling allows for the early prediction of these properties, helping to prioritize compounds with a higher likelihood of success.

Computational tools can predict a wide range of ADME properties, including:

Absorption: Oral bioavailability and human intestinal absorption (HIA).

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Inhibition or induction of cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential toxicities.

For piperidine-containing compounds, in silico ADME predictions have been used to evaluate their drug-likeness. For example, studies have predicted optimal oral bioavailability for certain piperidine derivatives. These predictions are often based on established rules like Lipinski's Rule of Five, which provides a general guideline for the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

| ADME Property | In Silico Prediction Focus |

| Absorption | Oral bioavailability, intestinal absorption |

| Distribution | Blood-brain barrier penetration, plasma protein binding |

| Metabolism | Cytochrome P450 enzyme interactions |

| Excretion | Renal clearance pathways |

| Toxicity | Potential adverse effects |

Quantum Mechanical Calculations for Electronic Properties Influencing Reactivity and Binding

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. These calculations can elucidate properties that are fundamental to a molecule's reactivity and its ability to interact with biological targets.

For molecules like this compound, QM calculations can determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Electronic Energy Levels: Including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): This map shows the charge distribution on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are important for intermolecular interactions.

Mulliken Charges: The partial charge on each atom in the molecule.

Advanced Applications and Emerging Research Frontiers of R 3 Piperidin 3 Yl Pyridine

Design of Multi-Target Directed Ligands (MTDLs) Incorporating the (R)-3-(Piperidin-3-yl)pyridine Scaffold

The multifactorial nature of complex diseases like neurodegenerative disorders and cancer has spurred the development of Multi-Target Directed Ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. The this compound scaffold is an important building block in this paradigm due to its ability to be incorporated into diverse pharmacophores.

Researchers have successfully used a strategy of pharmacophore hybridization, where the piperidinyl-pyridine core is linked to other known pharmacophores to create MTDLs with a desired polypharmacological profile. A notable example involves tethering a 3-piperidin-3-yl-1H-indole moiety, which confers high affinity for the serotonin (B10506) 1A receptor (5-HT₁AR) and the serotonin transporter (SERT), with a cyclic imide moiety. This approach yielded MTDLs with balanced affinities for multiple G-protein coupled receptors (GPCRs) and transporters, demonstrating antidepressant-like activity.

In the context of Alzheimer's disease, MTDLs have been designed by combining the N-benzylpiperidine moiety, a known pharmacophore for cholinesterase inhibition, with fragments that target the 5-HT₆ receptor. This strategy has produced potent dual inhibitors of acetylcholinesterase (AChE) and 5-HT₆ receptors. Similarly, dual ligands targeting the histamine (B1213489) H₃ receptor (H₃R) and the sigma-1 receptor (σ₁R) have been developed using a piperidine (B6355638) core, showing potential for treating neuropathic pain. The design process often involves optimizing the linker connecting the pharmacophoric fragments to achieve balanced potency at the desired targets.

| Compound/Series | Primary Targets | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Indole-piperidine hybrids | 5-HT₁AR, 5-HT₆R, 5-HT₇R, SERT, D₂R | Depression | Compound 20 exhibited balanced affinities for multiple receptors and transporters and showed antidepressant-like activity. | |

| Indole-N-benzylpiperidine hybrids | 5-HT₆ Receptors, Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Compound 12 showed balanced antagonist activity at 5-HT₆R (Ki = 18 nM) and potent inhibition of cholinesterases (IC₅₀ hAChE = 14 nM). | |

| Biphenyl-piperidine derivatives | Histamine H₃ Receptor (H₃R), Sigma-1 Receptor (σ₁R) | Neuropathic Pain | Compound 12 demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. | |

| N-piperidin-3-ylbenzamide derivatives | Not specified (Cardiovascular) | Cardiovascular Disease | The (R)-configuration of the piperidinyl moiety was preferred in a series of patented compounds. |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The this compound scaffold and related structures are utilized in the development of such probes. These specialized molecules are designed to interact selectively with a target protein and carry a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or an alkyne group for click chemistry—to enable detection and analysis.

One strategy involves designing activity-based probes (ABPs) that covalently bind to the active site of an enzyme. The development of piperidyl-1,2,3-triazole ureas as selective chemical probes for endocannabinoid biosynthesis enzymes illustrates this approach. Researchers synthesized a suite of fluorescent, alkyne, and biotin-tagged probes that allowed for both gel- and mass spectrometry-based activity-based protein profiling (ABPP) studies.

In kinase research, pyridine-based scaffolds have been used to develop highly selective chemical probes for activin receptor-like kinases 1 and 2 (ALK1/2). By performing a bioisosteric replacement of the pyrazolo[1,5-a]pyrimidine (B1248293) core of a known inhibitor with a furo[3,2-b]pyridine (B1253681) scaffold, researchers developed probes with improved kinome-wide selectivity. These probes are instrumental in studying the specific roles of ALK1 and ALK2 in cellular signaling and disease, supporting their validation as therapeutic targets.

| Probe Type | Scaffold | Target | Application | Reference |

|---|---|---|---|---|

| Fluorescent, Alkyne, and Biotin Probes | Piperidyl-1,2,3-triazole urea | Diacylglycerol lipase (B570770) β (DAGLβ) | Activity-based protein profiling (ABPP) of endocannabinoid biosynthesis. | |

| Kinase Inhibitor Probes | Furo[3,2-b]pyridine | Activin receptor-like kinases 1 and 2 (ALK1/2) | Mechanistic studies of ALK1/2 receptor signaling and target validation. | |

| GAK Inhibitor | Isothiazolo[4,3-b]pyridine | Cyclin G-associated kinase (GAK) | Development of potent and selective GAK inhibitors for potential antiviral applications. |

Integration with Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) Approaches

Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) are powerful, modern strategies for lead generation and optimization. The this compound moiety is an ideal fragment for these approaches due to its relatively low molecular weight, three-dimensional shape, and capacity for specific vector-oriented interactions.

A compelling case study is the development of potent renin inhibitors. The process began with an FBDD approach that identified an initial, weakly active pyrimidine-based fragment. Subsequently, SBDD was employed to guide the optimization. By analyzing the X-ray crystal structure of the initial fragment bound to renin, researchers rationally designed modifications. This included introducing a basic piperidin-3-yl amine group to interact with the catalytic aspartic acids of the enzyme. This rational, structure-guided optimization, which also exploited an induced-fit mechanism, led to the discovery of a final compound that was 65,000-fold more potent than the initial fragment hit, achieved by adding only seven heavy atoms.

The emphasis on "escaping flatland"—moving away from flat, aromatic compounds—has increased the value of 3D fragments like substituted piperidines in FBDD. Synthetic methodologies are being developed to create diverse libraries of piperidine-based fragments with varied substitution patterns and stereochemistries to better explore the three-dimensional chemical space available in protein binding pockets. SBDD is also critical in designing inhibitors for other targets, such as cholesterol 24-hydroxylase (CH24H), where 3,4-disubstituted pyridine (B92270) derivatives were designed based on the target's structure.

| Compound Series | Target | Design Approach | Key Finding | Reference |

|---|---|---|---|---|

| N-(piperidin-3-yl)pyrimidine-5-carboxamides | Renin | FBDD followed by SBDD | Optimization led to compound 14, a highly potent inhibitor (65,000-fold improvement over the initial fragment). | |

| 3,4-disubstituted pyridine derivatives | Cholesterol 24-hydroxylase (CH24H) | SBDD | Discovery of a potent and highly selective CH24H inhibitor (compound 17, IC₅₀ = 8.5 nM). | |

| Isothiazolo[4,3-b]pyridines | Cyclin G-associated kinase (GAK) | SAR study based on a known inhibitor scaffold | Systematic SAR identified potent inhibitors with IC₅₀ values in the low nanomolar range. |

Future Prospects in Chemical Biology and Therapeutic Development